molecular formula C9H7NO3 B189195 2-(1,2-Benzisoxazol-3-yl)acetic acid CAS No. 4865-84-3

2-(1,2-Benzisoxazol-3-yl)acetic acid

Cat. No. B189195
CAS RN: 4865-84-3
M. Wt: 177.16 g/mol
InChI Key: BVSIAYQIMUUCRW-UHFFFAOYSA-N
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Description

2-(1,2-Benzisoxazol-3-yl)acetic acid is a chemical compound with the molecular formula C9H7NO3 and a molecular weight of 177.16 . It is an off-white solid and is soluble in methanol .


Synthesis Analysis

The synthesis of 2-(1,2-Benzisoxazol-3-yl)acetic acid involves reactions of substituted (1,2-benzisoxazol-3-yl) acetates with strong bases . The esters having electron-donating and dialkylamino substituents undergo novel ring transformations on treatment with NaH, BuOK, or MeONa in DMF to afford the 2-azirines .


Molecular Structure Analysis

The molecular structure of 2-(1,2-Benzisoxazol-3-yl)acetic acid consists of a benzisoxazole ring attached to an acetic acid group .


Chemical Reactions Analysis

The reactions of substituted (1,2-benzisoxazol-3-yl) acetates with strong bases are described . The esters having electron-donating and dialkylamino substituents undergo novel ring transformations on treatment with NaH, BuOK, or MeONa in DMF to afford the 2-azirines and the 3-iminobenzofurans .


Physical And Chemical Properties Analysis

2-(1,2-Benzisoxazol-3-yl)acetic acid has a melting point of 123 °C and a boiling point of 377.3±17.0 °C . It has a density of 1.394±0.06 g/cm3 .

Scientific Research Applications

  • Diuretic Activity : A study on [(3-aryl-1,2-benzisoxazol-6-yl)oxy]acetic acids, which are structurally related to 2-(1,2-Benzisoxazol-3-yl)acetic acid, found specific compounds to demonstrate significant diuretic activity in mice and dogs. One such compound, identified as HP 522, also showed moderate uricosuric effects in chimpanzees (Shutske et al., 1982).

  • Anti-inflammatory Properties : Research on 1,2-benzisoxazoles substituted with acetic and propionic acid residues indicated anti-inflammatory effects in a rat carrageenan foot edema assay. Compounds with substitutions in the 6- and 7-positions demonstrated notable activity (Saunders & Williamson, 1979).

  • Chemical Synthesis and Characterization : A restatement of previous literature corrected the formulation of a compound initially thought to be 4-hydroxylaminocoumarin, recognizing it as 1,2-benzisoxazole-3-acetic acid. This correction highlighted the importance of accurate data in chemical synthesis and characterization (Casini, Guallieri & Stein, 1969).

  • Plant Morphogenesis and Auxin-like Activity : Studies have examined the impact of 1,2-benzisoxazole-3-acetic acid on plant regeneration and cell elongation. For instance, its effects on shoot induction and root formation in tomato and pea plants were investigated, revealing insights into its role in plant morphogenesis (Branca et al., 1991).

  • Spasmolytic Activity : Research on aminoalkyl esters of 2-(1,2-benzisoxazol-3-yl)acetates, including derivatives of 1,2-benzisoxazole-3-acetic acid, showed significant spasmolytic activity, demonstrating potential for the treatment of spasmodic conditions (Naruto et al., 1987).

  • Electrophilic Substitution Studies : The electrophilic substitution behavior of 1,2-benzisoxazole-3-acetic acid has been explored, providing valuable insights into its reactivity and potential applications in synthetic chemistry (Uno & Kurokawa, 1978).

  • Effects on Carrot Somatic Embryos : A study demonstrated that 1,2-Benzisoxazole-3-acetic acid can inhibit somatic embryogenesis in carrot cells beyond the globular stage, suggesting a unique biological activity that could be relevant in developmental biology and agriculture (Baldan et al., 1995).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzisoxazole analogues are a privileged scaffold in biological chemistry and affirmed in the increased number of investigations on benzisoxazole-embedded pharmacological molecules . The distinct benzisoxazole molecules also exhibit promising anti-glycation, anticancer, antibacterial, anti-inflammatory and other activities . This overview focuses on the current status of medicinal chemistry in terms of a comprehensive and broad overview of the many benzisoxazole analogues, as well as their appearances as initial building blocks in a variety of core structures to support trials in therapeutic applications .

properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSIAYQIMUUCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306794
Record name 2-(1,2-Benzisoxazol-3-yl)acetic acid
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,2-Benzisoxazol-3-yl)acetic acid

CAS RN

4865-84-3
Record name 1,2-Benzisoxazole-3-acetic acid
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Record name 2-(1,2-Benzisoxazol-3-yl)acetic acid
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Record name 1,2-Benzisoxazole-3-acetic acid
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Synthesis routes and methods I

Procedure details

A mixture of hydroxylamine sulfate (344.0 g), water (904 ml) and a 25% aqueous sodium hydroxide solution (456 ml) is stirred, and thereto are added 4-hydroxycoumarin (168.0 g) and ethylenediaminetetraacetic acid disodium salt dihydrate (3.2 g), and the mixture is stirred with heating at 84° C.-86° C. for 4 hours. The reaction mixture is cooled, and thereto is added 1,2-dichloroethane (240 ml). The mixture is stirred, and the aqueous layer is collected. The pH value of the aqueous layer is adjusted to pH 1-2 with 25% sulfuric acid, and the precipitated crystals are collected by filtration, washed with water, and dried with air at 60° C. for 15 hours to give 1,2-benzisoxazole-3-acetic acid (170.4 g).
Quantity
344 g
Type
reactant
Reaction Step One
Name
Quantity
904 mL
Type
reactant
Reaction Step One
Quantity
456 mL
Type
reactant
Reaction Step Two
Quantity
168 g
Type
reactant
Reaction Step Three
Quantity
3.2 g
Type
catalyst
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Hydroxycoumarin (5) is treated with hydroxylamine to obtain benzo[d]isoxazol-3-yl-acetic acid (6) which is brominated at the alpha position to give benzo[d]isoxazol-3-yl-bromoacetic acid (7) from which 3-bromomethyl-benzo[d]isoxazole (8) is obtained by decarboxylation. The development of this process is limited in that the starting intermediate (1) is not commercially available and therefore the preparation of zonisamide is very complex. In fact, Posner reaction for the preparation of acid (6) requires the use of metal sodium. Moreover, when metal sodium is used in alcoholic solution, besides acid (6) also remarkable amounts of O-hydroxy-acetophenone-oxime as by-product are obtained. Furthermore, the decarboxylation reaction to give compound (8) requires drastic conditions, namely the presence of a large excess of 50% sulfuric acid and reflux temperature, and the resulting product is thus difficult to be isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Hydroxylamine hydrochloride (7.5 g, 107.93 mmol) is added to a solution of hydroxy coumarin (5 g, 30.84 mmol) in MeOH (50 mL) at rt. Sodium acetate (8.8 g, 107.93 mmol) is added portionwise in 1.5 h. The reaction is stirred for 1.5 h at rt and then is heated at reflux overnight. Volatiles are evaporated, water is added and the mixture is cooled with ice-water bath. The aqueous layer is acidified to pH=3 with 4N HCl. A precipitate is filtered out and washed several times with water. The precipitate is dried under reduce pressure at 50° C. to give benzo[d]isoxazol-3-yl-acetic acid (4.3 g, 78%)
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,2-Benzisoxazol-3-yl)acetic acid
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2-(1,2-Benzisoxazol-3-yl)acetic acid
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2-(1,2-Benzisoxazol-3-yl)acetic acid
Reactant of Route 4
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2-(1,2-Benzisoxazol-3-yl)acetic acid
Reactant of Route 5
2-(1,2-Benzisoxazol-3-yl)acetic acid
Reactant of Route 6
2-(1,2-Benzisoxazol-3-yl)acetic acid

Citations

For This Compound
1
Citations
AJ Whitehouse, MDJ Libardo, M Kasbekar… - Journal of Medicinal …, 2019 - ACS Publications
With the growing worldwide prevalence of antibiotic-resistant strains of tuberculosis (TB), new targets are urgently required for the development of treatments with novel modes of action. …
Number of citations: 12 pubs.acs.org

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